molecular formula C12H12ClN3OS2 B2769954 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide CAS No. 303151-50-0

5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2769954
CAS No.: 303151-50-0
M. Wt: 313.82
InChI Key: DKKLVLFNQPZSEF-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide” is a complex organic molecule that contains several functional groups including a thiadiazole ring, a sulfanyl group, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The synthesis of related compounds often involves the use of metal-catalyzed reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

Scientific Research Applications

Antiviral Activity

Research has identified derivatives of 5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide with antiviral properties. For instance, compounds related to this chemical structure have shown anti-tobacco mosaic virus activity, indicating their potential for broader antiviral applications. These compounds are synthesized through a multi-step process starting from 4-chlorobenzoic acid, highlighting the chemical's versatility in generating derivatives with significant biological activities (Chen et al., 2010).

Antimicrobial Agents

Further studies on derivatives of this chemical compound have demonstrated antimicrobial efficacy. Specifically, synthesis routes have led to formazans from Mannich base derivatives, showcasing moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains including Aspergillus niger and Candida albicans. This underscores the potential of this compound and its derivatives in developing new antimicrobial agents (Sah et al., 2014).

Alzheimer’s Disease Treatment

The compound's derivatives have also been explored for their potential in treating Alzheimer’s disease. Synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aims at evaluating drug candidates for Alzheimer's, highlighting the scope of research into therapeutic applications beyond antimicrobial and antiviral uses. The focus on enzyme inhibition activity, particularly against acetyl cholinesterase, marks a significant step towards identifying new treatment avenues for neurodegenerative diseases (Rehman et al., 2018).

Carbonic Anhydrase Inhibition

The compound and its derivatives have been studied for their carbonic anhydrase inhibitory effects. Such studies are crucial for developing treatments for conditions like glaucoma by lowering intraocular pressure. The exploration of these compounds for their interaction with various isozymes of carbonic anhydrase adds a valuable dimension to the pharmacological applications of these chemicals (Barboiu et al., 1999).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its chemical reactions, its mechanism of action, and its potential uses. This could involve both experimental studies and computational modeling .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfanyl-N-propylthiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS2/c1-2-7-14-11(17)10-12(19-16-15-10)18-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKLVLFNQPZSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(SN=N1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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